5-(Hydroxymethyl)-2-methylbenzaldehyde
Description
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C9H10O2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4,6,10H,5H2,1H3 |
InChI Key |
YFIAJVDZOOKCEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
The following comparison focuses on benzaldehyde derivatives and structurally related compounds, emphasizing substituent effects on chemical behavior, applications, and natural occurrence.
Substituted Benzaldehydes
Table 1: Key Substituted Benzaldehydes and Their Properties
Key Observations:
- Electron-Donating vs. Withdrawing Groups: Hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups in the target compound are electron-donating, making the aldehyde less electrophilic compared to nitro (-NO₂) or chloro (-Cl) analogs .
- Solubility : The hydroxymethyl group enhances water solubility compared to methoxy (-OCH₃) or acetyl (-COCH₃) derivatives, which are more lipophilic .
- Reactivity : Chloro and nitro substituents facilitate nucleophilic aromatic substitution, whereas hydroxymethyl may participate in oxidation or condensation reactions.
Structurally Related Furan Derivatives
Table 2: 5-HMF and Pyrrole Analogs
Key Observations:
- Bioactivity : Pyrrole derivatives exhibit antimicrobial properties, while 5-HMF shows enzyme inhibitory activity .
- Natural Occurrence : 5-HMF is abundant in pyrolyzed carbohydrates and plant extracts, highlighting its role in biomass conversion and traditional medicine .
Pharmacological Potential
- Enzyme Inhibition : 5-HMF’s glutaminase inhibitory activity positions it as a candidate for cancer therapy .
Q & A
Q. What are the common synthetic routes for 5-(Hydroxymethyl)-2-methylbenzaldehyde, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves functional group transformations on benzaldehyde derivatives. For example:
- Oxidation/Reduction: Hydroxymethyl groups can be introduced via controlled oxidation of methyl substituents (e.g., using KMnO₄ under acidic conditions) or reduction of ester/carboxylic acid precursors (e.g., LiAlH₄ for aldehyde formation) .
- Protection/Deprotection: Hydroxyl groups may require protection (e.g., acetyl or methoxy groups) during synthesis to prevent side reactions. Deprotection is achieved via hydrolysis (e.g., NaOH/EtOH) .
Optimization Tips:
- Monitor reaction progress with TLC or HPLC.
- Adjust solvent polarity (e.g., DMF for nucleophilic substitutions, ethanol for reductions) to improve yield .
Q. How is this compound characterized in research settings?
Methodological Answer:
- Spectroscopy:
- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm, aldehyde protons at δ 9.8–10.2 ppm) .
- IR: Aldehyde C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹) confirm functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₀O₂: calc. 150.0681, obs. 150.0685) .
Q. What are the typical reaction pathways for this compound?
Methodological Answer: Key reactions include:
| Reaction Type | Products | Reagents/Conditions |
|---|---|---|
| Oxidation | Carboxylic acid derivatives | KMnO₄ (acidic conditions) |
| Reduction | Benzyl alcohol derivatives | NaBH₄ or LiAlH₄ in THF |
| Substitution | Nitriles or amines | CN⁻ (KCN) or NH₃ under heat |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of derivatives?
Methodological Answer:
- Control Variables: Standardize assays (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity) to compare results across studies .
- Structural Analysis: Use X-ray crystallography (as in ) or DFT calculations to correlate substituent effects (e.g., electron-withdrawing groups enhancing antibacterial activity) .
- Meta-Analysis: Cross-reference data from PubChem, ECHA, and EFSA to identify outliers or methodological discrepancies .
Q. What strategies improve stability during storage and handling?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
- Handling: Use flame-retardant lab coats and nitrile gloves to avoid skin contact. Ensure fume hoods are used for volatile reactions .
- Degradation Monitoring: Periodic HPLC analysis detects aldehyde oxidation to carboxylic acids .
Q. How do structural modifications influence biological activity in drug discovery?
Methodological Answer:
- SAR Studies:
- Hydroxymethyl Group: Enhances solubility and hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites) .
- Methyl Substituent: Steric effects may reduce metabolic degradation (e.g., cytochrome P450 resistance) .
- In Silico Modeling: Tools like AutoDock predict binding affinities to targets (e.g., COX-2 for anti-inflammatory applications) .
Q. What are the ecological implications of using this compound in research?
Methodological Answer:
- Waste Disposal: Follow EPA guidelines for halogen-free organics: incinerate at 800–1200°C with scrubbers to minimize CO emissions .
- Biodegradability: Preliminary data suggest moderate persistence; use OECD 301 tests for definitive assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
